molecular formula C4H10ClNS B6284289 pyrrolidine-3-thiol hydrochloride CAS No. 1638765-24-8

pyrrolidine-3-thiol hydrochloride

Cat. No. B6284289
CAS RN: 1638765-24-8
M. Wt: 139.6
InChI Key:
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Description

Pyrrolidine-3-thiol hydrochloride, also known as P3T-HCl, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a cyclic compound with a five-membered ring structure and a thiol functional group. The compound has been found to be useful in a variety of laboratory experiments, due to its unique properties.

Scientific Research Applications

Pyrrolidine-3-thiol hydrochloride is widely used in scientific research due to its unique properties. It is used as a ligand in a variety of biochemical experiments, as it binds strongly to metal ions and can be used to study the effects of metal binding on the structure and function of proteins. Additionally, it is used in the synthesis of other compounds, such as pyrrolidine-3-thiol-N-oxide, which is a useful tool for studying the effect of oxidation on proteins. It is also used in the synthesis of drugs, particularly those used to treat neurological disorders, as it has been found to interact with certain receptors in the brain.

Mechanism of Action

Pyrrolidine-3-thiol hydrochloride has been found to interact with certain receptors in the brain, leading to changes in the activity of these receptors. Specifically, it has been found to interact with the GABA-A and NMDA receptors, leading to an increase in their activity. This increase in activity leads to an increase in the neurotransmitter GABA, which is responsible for calming the nervous system. Additionally, pyrrolidine-3-thiol hydrochloride has been found to interact with certain enzymes, leading to changes in their activity and the production of other compounds.
Biochemical and Physiological Effects
pyrrolidine-3-thiol hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of the GABA-A and NMDA receptors, leading to an increase in the neurotransmitter GABA. This increase in GABA leads to a calming effect on the nervous system. Additionally, it has been found to interact with certain enzymes, leading to changes in their activity and the production of other compounds. These compounds have been found to have beneficial effects on the body, such as reducing inflammation and decreasing pain.

Advantages and Limitations for Lab Experiments

Pyrrolidine-3-thiol hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and use. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is important to note that pyrrolidine-3-thiol hydrochloride is a toxic compound and should be handled with care. Additionally, it is important to use the correct synthesis method, as different methods can yield different results.

Future Directions

Pyrrolidine-3-thiol hydrochloride has a variety of potential applications in scientific research. One potential future direction is the use of pyrrolidine-3-thiol hydrochloride as a tool to study the effects of metal binding on the structure and function of proteins. Additionally, it could be used to study the effects of oxidation on proteins, as it is a useful tool for synthesizing pyrrolidine-3-thiol-N-oxide. Additionally, it could be used to further research the effects of pyrrolidine-3-thiol hydrochloride on the GABA-A and NMDA receptors, as well as its effects on other enzymes. Finally, it could be used to further research the potential benefits of pyrrolidine-3-thiol hydrochloride on inflammation and pain.

Synthesis Methods

Pyrrolidine-3-thiol hydrochloride can be synthesized by a variety of methods, including the reaction of 3-thiopropanol with hydrogen chloride, the reaction of 3-thiopropanol with thionyl chloride, and the reaction of 3-thiopropanol with phosphorus oxychloride. The use of each method depends on the desired product, as different methods yield different results. The reaction of 3-thiopropanol with hydrogen chloride is the most common method and yields pyrrolidine-3-thiol hydrochloride in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of pyrrolidine-3-thiol hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Thiophenol", "1,3-dibromopropane", "Sodium hydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Thiophenol is reacted with 1,3-dibromopropane in the presence of sodium hydride to form 3-bromopropylphenyl sulfide.", "Step 2: 3-bromopropylphenyl sulfide is then reacted with pyrrolidine in ethanol to form pyrrolidine-3-thiol.", "Step 3: Pyrrolidine-3-thiol is then reacted with hydrochloric acid to form pyrrolidine-3-thiol hydrochloride." ] }

CAS RN

1638765-24-8

Product Name

pyrrolidine-3-thiol hydrochloride

Molecular Formula

C4H10ClNS

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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